molecular formula C10H6FNOS B1511609 2-(2-Fluorophenyl)thiazole-4-carbaldehyde CAS No. 1183922-66-8

2-(2-Fluorophenyl)thiazole-4-carbaldehyde

Cat. No. B1511609
CAS RN: 1183922-66-8
M. Wt: 207.23 g/mol
InChI Key: QWYTYTWZFNZGMW-UHFFFAOYSA-N
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Description

“2-(2-Fluorophenyl)thiazole-4-carbaldehyde” is a chemical compound with the molecular formula C10H6FNOS . It’s a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen . The compound is characterized by a thiazole ring substituted with a fluorophenyl group and a carbaldehyde group .


Molecular Structure Analysis

The molecular structure of “2-(2-Fluorophenyl)thiazole-4-carbaldehyde” is characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The thiazole ring is substituted at the 2-position with a fluorophenyl group and at the 4-position with a carbaldehyde group .

properties

IUPAC Name

2-(2-fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYTYTWZFNZGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734089
Record name 2-(2-Fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)thiazole-4-carbaldehyde

CAS RN

1183922-66-8
Record name 2-(2-Fluorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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